4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with tert-butylbenzenesulfonyl, fluorine, and morpholine-4-carbonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the tert-butylbenzenesulfonyl group: This step involves the sulfonylation of the quinoline core using tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Morpholine-4-carbonyl group addition: The final step involves the acylation of the quinoline derivative with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Hydrolysis: The morpholine-4-carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include quinoline derivatives with modified functional groups.
Scientific Research Applications
4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with molecular targets involved in cell proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-TERT-BUTYLBENZENESULFONYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(MORPHOLINE-4-CARBONYL)QUINOLINE: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
4-(4-TERT-BUTYLBENZENESULFONYL)-6-METHYL-3-(MORPHOLINE-4-CARBONYL)QUINOLINE:
4-(4-TERT-BUTYLBENZENESULFONYL)-6-HYDROXY-3-(MORPHOLINE-4-CARBONYL)QUINOLINE:
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-24(2,3)16-4-7-18(8-5-16)32(29,30)22-19-14-17(25)6-9-21(19)26-15-20(22)23(28)27-10-12-31-13-11-27/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLLMAWOEXRXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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